5-bromo-2-formylbenzene-1-sulfonyl chloride
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Overview
Description
5-Bromo-2-formylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4BrClO3S. It is a derivative of benzene, substituted with a bromine atom, a formyl group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-formylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-formylbenzene. One common method is the reaction of 5-bromo-2-formylbenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-formylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. These reactions are typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Carboxylic Acids and Alcohols: Formed by the oxidation and reduction of the formyl group, respectively.
Scientific Research Applications
5-Bromo-2-formylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-bromo-2-formylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The formyl group can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a formyl group.
5-Bromo-2-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a formyl group.
5-Bromo-2-aminobenzenesulfonyl chloride: Contains an amino group instead of a formyl group.
Uniqueness
5-Bromo-2-formylbenzene-1-sulfonyl chloride is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. The formyl group allows for additional functionalization through oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2763749-54-6 |
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Molecular Formula |
C7H4BrClO3S |
Molecular Weight |
283.5 |
Purity |
95 |
Origin of Product |
United States |
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